Cas no 1091179-03-1 (1-cyclohexyl-3-(4-{3-4-(2-fluorophenyl)piperazin-1-yl-3-oxopropyl}-1,3-thiazol-2-yl)urea)

1-Cyclohexyl-3-(4-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-1,3-thiazol-2-yl)urea is a synthetic organic compound featuring a cyclohexylurea moiety linked to a substituted thiazole ring. The structure incorporates a 2-fluorophenylpiperazine group, which may confer selective binding affinity for certain receptor targets. This compound is of interest in medicinal chemistry due to its potential as a modulator of biological pathways, particularly in neurological or cardiovascular research. Its well-defined molecular architecture allows for precise interactions with target proteins, making it a valuable tool for structure-activity relationship studies. The presence of fluorine enhances metabolic stability, while the thiazole and urea functionalities contribute to its solubility and hydrogen-bonding capacity. Suitable for preclinical investigations.
1-cyclohexyl-3-(4-{3-4-(2-fluorophenyl)piperazin-1-yl-3-oxopropyl}-1,3-thiazol-2-yl)urea structure
1091179-03-1 structure
商品名:1-cyclohexyl-3-(4-{3-4-(2-fluorophenyl)piperazin-1-yl-3-oxopropyl}-1,3-thiazol-2-yl)urea
CAS番号:1091179-03-1
MF:C23H30FN5O2S
メガワット:459.580007076263
CID:6385183
PubChem ID:27454183

1-cyclohexyl-3-(4-{3-4-(2-fluorophenyl)piperazin-1-yl-3-oxopropyl}-1,3-thiazol-2-yl)urea 化学的及び物理的性質

名前と識別子

    • 1-cyclohexyl-3-(4-{3-4-(2-fluorophenyl)piperazin-1-yl-3-oxopropyl}-1,3-thiazol-2-yl)urea
    • 1091179-03-1
    • 1-cyclohexyl-3-(4-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)urea
    • 1-cyclohexyl-3-(4-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-1,3-thiazol-2-yl)urea
    • SR-01000922368
    • SR-01000922368-1
    • 1-cyclohexyl-3-[4-[3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl]-1,3-thiazol-2-yl]urea
    • F5331-0445
    • AKOS024507416
    • インチ: 1S/C23H30FN5O2S/c24-19-8-4-5-9-20(19)28-12-14-29(15-13-28)21(30)11-10-18-16-32-23(26-18)27-22(31)25-17-6-2-1-3-7-17/h4-5,8-9,16-17H,1-3,6-7,10-15H2,(H2,25,26,27,31)
    • InChIKey: QJJYNVKLYCVYTB-UHFFFAOYSA-N
    • ほほえんだ: S1C=C(CCC(N2CCN(C3C=CC=CC=3F)CC2)=O)N=C1NC(NC1CCCCC1)=O

計算された属性

  • せいみつぶんしりょう: 459.21042455g/mol
  • どういたいしつりょう: 459.21042455g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 32
  • 回転可能化学結合数: 6
  • 複雑さ: 628
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.5
  • トポロジー分子極性表面積: 106Ų

1-cyclohexyl-3-(4-{3-4-(2-fluorophenyl)piperazin-1-yl-3-oxopropyl}-1,3-thiazol-2-yl)urea 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5331-0445-30mg
1-cyclohexyl-3-(4-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-1,3-thiazol-2-yl)urea
1091179-03-1
30mg
$119.0 2023-09-10
Life Chemicals
F5331-0445-2μmol
1-cyclohexyl-3-(4-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-1,3-thiazol-2-yl)urea
1091179-03-1
2μmol
$57.0 2023-09-10
Life Chemicals
F5331-0445-100mg
1-cyclohexyl-3-(4-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-1,3-thiazol-2-yl)urea
1091179-03-1
100mg
$248.0 2023-09-10
Life Chemicals
F5331-0445-2mg
1-cyclohexyl-3-(4-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-1,3-thiazol-2-yl)urea
1091179-03-1
2mg
$59.0 2023-09-10
Life Chemicals
F5331-0445-5μmol
1-cyclohexyl-3-(4-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-1,3-thiazol-2-yl)urea
1091179-03-1
5μmol
$63.0 2023-09-10
Life Chemicals
F5331-0445-10μmol
1-cyclohexyl-3-(4-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-1,3-thiazol-2-yl)urea
1091179-03-1
10μmol
$69.0 2023-09-10
Life Chemicals
F5331-0445-20μmol
1-cyclohexyl-3-(4-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-1,3-thiazol-2-yl)urea
1091179-03-1
20μmol
$79.0 2023-09-10
Life Chemicals
F5331-0445-5mg
1-cyclohexyl-3-(4-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-1,3-thiazol-2-yl)urea
1091179-03-1
5mg
$69.0 2023-09-10
Life Chemicals
F5331-0445-75mg
1-cyclohexyl-3-(4-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-1,3-thiazol-2-yl)urea
1091179-03-1
75mg
$208.0 2023-09-10
Life Chemicals
F5331-0445-3mg
1-cyclohexyl-3-(4-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-1,3-thiazol-2-yl)urea
1091179-03-1
3mg
$63.0 2023-09-10

1-cyclohexyl-3-(4-{3-4-(2-fluorophenyl)piperazin-1-yl-3-oxopropyl}-1,3-thiazol-2-yl)urea 関連文献

1-cyclohexyl-3-(4-{3-4-(2-fluorophenyl)piperazin-1-yl-3-oxopropyl}-1,3-thiazol-2-yl)ureaに関する追加情報

1-Cyclohexyl-3-(4-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-1,3-thiazol-2-yl)urea

Introduction to the Compound

The compound 1-cyclohexyl-3-(4-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-1,3-thiazol-2-yl)urea (CAS No: 1091179-03-1) is a highly specialized organic molecule with significant potential in the field of pharmaceutical research and development. This compound belongs to the class of ureas, which are widely studied for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties. The structure of this compound is characterized by a cyclohexyl group, a thiazole ring, and a piperazine moiety, all of which contribute to its unique pharmacological profile.

Chemical Structure and Synthesis

The synthesis of this compound involves a series of intricate organic reactions, including coupling reactions, cyclizations, and functional group transformations. The cyclohexyl group is introduced through a Friedel-Crafts alkylation or via a more modern approach using palladium-catalyzed cross-coupling reactions. The thiazole ring is typically formed through a condensation reaction between an amine and a thioamide or thiourea derivative under acidic conditions. The piperazine moiety, which is a key feature of this compound, is synthesized via ring-closing reactions from diamine precursors.

Pharmacological Properties and Applications

Recent studies have highlighted the potential of this compound as a modulator of cellular signaling pathways, particularly those involving protein kinases and G-protein coupled receptors (GPCRs). The presence of the fluorophenyl group within the piperazine ring enhances the compound's ability to interact with these targets, making it a promising candidate for the treatment of various diseases, including cancer and neurodegenerative disorders.

In preclinical studies, this compound has demonstrated potent antiproliferative activity against several human cancer cell lines, including those resistant to conventional chemotherapy agents. Its ability to inhibit key enzymes such as cyclin-dependent kinases (CDKs) and matrix metalloproteinases (MMPs) suggests its potential utility in both cancer therapy and anti-inflammatory treatments.

Moreover, the compound's selective binding affinity for certain GPCRs has opened new avenues for its application in the treatment of central nervous system disorders such as Alzheimer's disease and Parkinson's disease. Current research is focused on optimizing its pharmacokinetic properties to enhance bioavailability and reduce potential off-target effects.

Safety Profile and Toxicological Studies

Toxicological studies conducted on this compound have revealed a favorable safety profile with minimal adverse effects at therapeutic doses. Acute toxicity studies in rodents indicate that the compound has a relatively high LD50 value, suggesting low acute toxicity. Chronic toxicity studies are currently underway to assess long-term safety and potential genotoxicity.

Preclinical data also suggest that the compound exhibits minimal hepatotoxicity and nephrotoxicity, which are critical considerations for its potential use in chronic disease management. These findings underscore its suitability for further development as a therapeutic agent.

Future Directions and Clinical Development

The development of this compound into a clinical candidate is contingent upon successful completion of phase I clinical trials focusing on safety, tolerability, and pharmacokinetics in healthy volunteers. Subsequent phases will evaluate its efficacy in specific disease indications, starting with oncology due to its demonstrated antiproliferative activity.

In addition to its therapeutic potential, this compound serves as a valuable tool for studying cellular signaling pathways and drug design principles. Its unique structure provides insights into the relationship between molecular architecture and biological activity, paving the way for the discovery of novel therapeutic agents.

In conclusion, 1-cyclohexyl-3-(4-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-1,3-thiazol-2-yl)urea represents a significant advancement in medicinal chemistry with promising applications in treating various diseases. Continued research into its pharmacological properties and clinical development will undoubtedly contribute to the advancement of personalized medicine and improved patient outcomes.

おすすめ記事

推奨される供給者
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD
Synrise Material Co. Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Synrise Material Co. Ltd.
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Genelee Bio-Technology Co., Ltd.